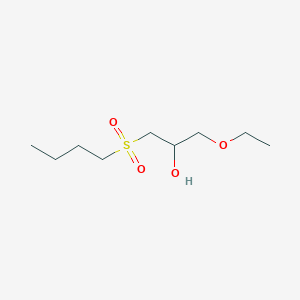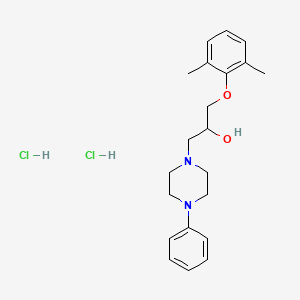![molecular formula C23H25ClN2 B5116408 2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)
2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a member of the pyrrolopyrazine family and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been suggested that the compound exerts its effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of various enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. Additionally, it has been found to modulate the activity of various receptors, including cannabinoid receptors and adenosine receptors. Furthermore, it has been found to interact with various ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to inhibit the production of various inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, it has been found to reduce oxidative stress and prevent neuronal damage. Furthermore, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments is its potential application in various fields of scientific research. Additionally, it has shown promising results in the treatment of various diseases, making it an attractive compound for drug development. However, one of the major limitations of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine. One of the major future directions is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, more studies are needed to explore its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, more research is needed to explore its potential side effects and toxicity.
In conclusion, this compound is a promising compound with potential application in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its application in drug development.
Synthesemethoden
The synthesis of 2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine has been accomplished using various methods. One of the most common methods is the reaction of 10-chloro-9-anthrylmethyl chloride with 1-methylpiperazine in the presence of a base. This reaction results in the formation of the desired compound. Other methods include the reaction of 10-chloro-9-anthrylmethylamine with 1-methyl-1,4-diazepane and the reaction of 10-chloro-9-anthrylmethylamine with 1-methylpiperazine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine has shown potential application in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Furthermore, it has been found to have neuroprotective activity by reducing oxidative stress and preventing neuronal damage.
Eigenschaften
IUPAC Name |
2-[(10-chloroanthracen-9-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2/c1-16-22-11-6-12-25(22)13-14-26(16)15-21-17-7-2-4-9-19(17)23(24)20-10-5-3-8-18(20)21/h2-5,7-10,16,22H,6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKJKBSFFRFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5116327.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5116342.png)
![(3aS*,5S*,9aS*)-5-(5-isobutyl-1H-pyrazol-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5116348.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)

![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)

![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)
